GNE-618 Exhibits Superior Enzymatic Potency Against Human NAMPT
GNE-618 demonstrates a lower IC50 for human NAMPT enzyme inhibition (6 nM) compared to the benchmark inhibitor GMX1778 (CHS-828), which has a reported IC50 of <25 nM [1][2]. This indicates a higher intrinsic potency at the enzyme level.
| Evidence Dimension | NAMPT Enzymatic IC50 |
|---|---|
| Target Compound Data | 6 nM |
| Comparator Or Baseline | GMX1778 (CHS-828): <25 nM |
| Quantified Difference | GNE-618 is at least 4-fold more potent |
| Conditions | Biochemical assay against purified human NAMPT enzyme |
Why This Matters
Higher intrinsic potency can translate to a lower effective dose and a potentially wider therapeutic window in preclinical studies.
- [1] Xiao, Y., et al. (2013). Dependence of Tumor Cell Lines and Patient-Derived Tumors on the NAD Salvage Pathway Renders Them Sensitive to NAMPT Inhibition with GNE-618. Neoplasia, 15(10), 1151-1160. View Source
- [2] MedChemExpress. (n.d.). CHS-828 (GMX1778) Product Datasheet. Retrieved April 19, 2026. View Source
